molecular formula C15H18N2O3S B6369133 4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine CAS No. 1261896-03-0

4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine

Cat. No.: B6369133
CAS No.: 1261896-03-0
M. Wt: 306.4 g/mol
InChI Key: KMQIPJBISOHEIR-UHFFFAOYSA-N
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Description

4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine typically involves a multi-step process:

    Formation of the Phenyl Ring Substituent: The tert-butylsulfamoyl group can be introduced to the phenyl ring through a sulfonation reaction, where tert-butylamine reacts with a sulfonyl chloride derivative.

    Coupling with Pyridine: The substituted phenyl ring is then coupled with a pyridine derivative. This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Research: It can be used as a probe or ligand in studies involving enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-T-Butylphenyl)-2-hydroxypyridine: Lacks the sulfonyl group, which may affect its reactivity and applications.

    4-(4-Methylsulfamoylphenyl)-2-hydroxypyridine: Contains a methyl group instead of a tert-butyl group, which may influence its steric and electronic properties.

Uniqueness

4-(4-T-Butylsulfamoylphenyl)-2-hydroxypyridine is unique due to the presence of both the tert-butylsulfamoyl group and the hydroxyl group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-4-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-11(5-7-13)12-8-9-16-14(18)10-12/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQIPJBISOHEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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